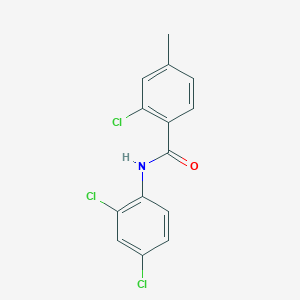

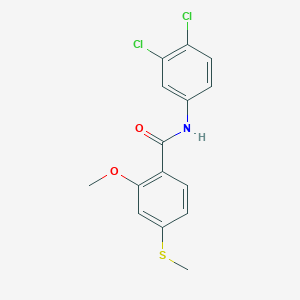

2-chloro-N-(2,4-dichlorophenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2,4-dichlorophenyl)-4-methylbenzamide, commonly known as dicamba, is a synthetic herbicide that has been widely used in agriculture for the control of broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to manage weed populations in their fields. Dicamba is a member of the benzoic acid family of herbicides and is known for its ability to kill weeds without harming crops.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It does this by interfering with the plant's ability to produce certain proteins that are essential for growth. Specifically, dicamba inhibits the activity of an enzyme called acetolactate synthase, which is involved in the production of amino acids. This leads to a buildup of toxic compounds in the plant, ultimately causing it to die.

Biochemical and Physiological Effects:

Dicamba has been shown to have a number of biochemical and physiological effects on plants. Studies have demonstrated that dicamba can alter the levels of various hormones in plants, including auxins, cytokinins, and gibberellins. These changes can lead to stunted growth, abnormal leaf development, and other physiological abnormalities.

Advantages and Limitations for Lab Experiments

One of the main advantages of dicamba for use in lab experiments is its effectiveness at controlling broadleaf weeds. This makes it a useful tool for researchers studying the effects of different herbicides on plant growth and development. However, there are some limitations to the use of dicamba in lab experiments. For example, the effects of dicamba on different plant species can vary, making it difficult to draw general conclusions about its impact on plants.

Future Directions

There are a number of potential future directions for research on dicamba. One area of interest is the development of new formulations of dicamba that are more effective at controlling resistant weed populations. Another area of research is the development of dicamba-resistant crops, which would allow farmers to use dicamba more effectively without harming their crops. Additionally, researchers are interested in studying the long-term effects of dicamba use on soil health and the environment.

Synthesis Methods

Dicamba can be synthesized in a number of ways, but the most common method is through the reaction of 2,4-dichlorophenol with methyl anthranilate in the presence of thionyl chloride. The resulting product is then treated with 2-chloroacetyl chloride to form dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that dicamba is highly effective at controlling a wide range of broadleaf weeds, including those that have become resistant to other herbicides. In addition, dicamba has been shown to have a low toxicity to humans and animals, making it a safe option for use in agriculture.

properties

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c1-8-2-4-10(11(16)6-8)14(19)18-13-5-3-9(15)7-12(13)17/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKKMCANVOJPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,4-dichlorophenyl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)